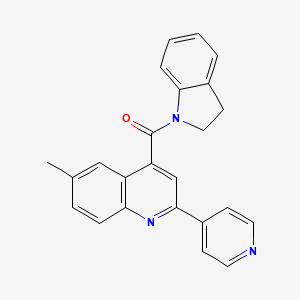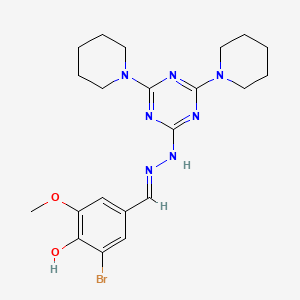
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to possess anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of a protein kinase called IKKβ. This protein kinase plays a key role in the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. By inhibiting the activity of IKKβ, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline suppresses the activation of the NF-κB signaling pathway, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has been shown to possess several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other small molecule inhibitors. However, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for the study of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline. One potential direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of the compound. Another potential direction is the study of the compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 2,4-dichloro-6-methylquinoline, which is then subjected to a series of reactions to obtain the final product. The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has been reported in several scientific journals, and the process has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to possess anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has also been shown to possess anti-cancer properties, and it has been studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-6-7-21-19(14-16)20(15-22(26-21)17-8-11-25-12-9-17)24(28)27-13-10-18-4-2-3-5-23(18)27/h2-9,11-12,14-15H,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZLESCNWPFPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6071487.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6071493.png)
![8-bromo-N-(2-furylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071496.png)
![{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6071514.png)
![(4-chlorophenyl)[1-(3,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6071518.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6071522.png)

![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)
![1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6071546.png)
![methyl 3-(5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B6071552.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)
